2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a thiazole ring and an indole moiety. Thiazole and indole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with 1-methylindole-4-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The indole moiety can bind to receptors and modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
What sets 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide apart is its unique combination of the thiazole and indole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H20N2O3S, and it possesses a unique structural configuration characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and an indole moiety. The combination of these functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H20N2O3S |
Molecular Weight | 364.45 g/mol |
Density | 1.48 g/cm³ |
pKa | 7.37 (predicted) |
Synthesis
The synthesis of this compound typically involves multiple reaction steps, including the formation of the thiazole ring and subsequent functionalization with acetamide and indole derivatives. The synthetic pathway can be summarized as follows:
- Formation of Thiazole Ring : Reaction between appropriate thioketones and α-bromo ketones.
- Acetamide Formation : Coupling with acetic anhydride.
- Indole Attachment : N-methylation followed by substitution reactions with indole derivatives.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives against various bacterial strains using microdilution methods:
Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
---|---|---|---|
Compound 1 | 0.23 | 0.47 | E. cloacae |
Compound 2 | 0.17 | 0.23 | E. coli |
Compound 3 | 0.70 | >3.75 | B. cereus |
The most active compounds showed MIC values ranging from 0.17 to 0.70 mg/mL against sensitive bacterial strains like E. coli and B. cereus, indicating that modifications in the thiazole structure can enhance antibacterial efficacy .
Anti-inflammatory Activity
In addition to antimicrobial properties, derivatives of this compound have been investigated for their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes:
Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
---|---|---|
Compound A | 19.45 | 42.10 |
Compound B | 26.04 | 31.40 |
The results indicated that certain substitutions on the thiazole ring significantly enhance anti-inflammatory activity by reducing the production of prostaglandins .
Structure-Activity Relationship (SAR)
Understanding SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
- Indole Moiety : The incorporation of indole increases interaction with biological targets due to its planar structure which facilitates stacking interactions.
The optimal combination of these features can lead to enhanced potency against various biological targets.
Case Studies
Several case studies have documented the successful application of similar thiazole derivatives in medicinal chemistry:
- Antimicrobial Efficacy : A study reported that a related thiazole derivative exhibited potent activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents.
- Cancer Research : Another investigation highlighted the anticancer properties of thiazole derivatives, where compounds demonstrated significant cytotoxicity against various cancer cell lines.
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H21N3O3S/c1-25-10-9-16-17(5-4-6-18(16)25)24-21(26)12-15-13-29-22(23-15)14-7-8-19(27-2)20(11-14)28-3/h4-11,13H,12H2,1-3H3,(H,24,26) |
InChI Key |
VQSBOCXULZYYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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